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Compound of Interest

Compound Name: Pyrithioxin dihydrochloride

Cat. No.: B1678531

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the toxicological and safety profile
of Pyrithioxin dihydrochloride. The information is intended for research, scientific, and drug
development professionals. It is not a substitute for professional medical advice.

Executive Summary

Pyrithioxin dihydrochloride, a semi-synthetic analogue of vitamin B6 (pyridoxine), is a
neurotropic agent investigated for its potential cognitive-enhancing and neuroprotective effects.
[1] This guide provides a comprehensive analysis of its toxicological and safety profile, drawing
upon available non-clinical and clinical data. Due to the limited specific toxicological data for
Pyrithioxin dihydrochloride, this report also incorporates data from its structural analogue,
Pyridoxine hydrochloride, to provide a more complete assessment, with the clear delineation
that these are distinct chemical entities. The overall profile suggests that while Pyrithioxin
dihydrochloride has been used therapeutically, there are potential safety considerations,
including reports of severe cholestatic hepatitis.[1] A thorough understanding of its toxicological
characteristics is therefore crucial for any future development and clinical application.

Introduction

Pyrithioxin dihydrochloride (also known as Pyritinol dihydrochloride) is a disulfide dimer of a
pyridoxine derivative.[2][3][4] It is believed to enhance cerebral glucose metabolism and
increase acetylcholine levels, which may underlie its nootropic effects.[5] This document details
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the available toxicological data, including acute and chronic toxicity, genotoxicity,
carcinogenicity, reproductive and developmental toxicity, and reported adverse effects in
humans. Experimental protocols for key toxicological studies are also described to provide
context for the presented data.

Pharmacokinetics and Mechanism of Action

Pyrithioxin is reported to be an orally active compound that can promote the metabolism of
glucose and amino acids, increase carotid blood flow, and improve cerebral blood flow.[2][3] It
has been shown to elevate acetylcholine levels and enhance memory in rats.[2][3]

The toxic mechanism of high doses of the related compound, Pyridoxine, is thought to involve
the inhibition of pyridoxal kinase by the inactive form (pyridoxine), leading to a functional
deficiency of the active coenzyme, pyridoxal-5'-phosphate.[6] This can disrupt nerve function
and lead to sensory neuropathy.[6][7]
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Caption: Proposed mechanism of action of Pyrithioxin dihydrochloride.

Non-Clinical Toxicology

A comprehensive battery of non-clinical safety studies is essential to characterize the potential
toxicity of a drug candidate. The following sections summarize the available data for
Pyrithioxin dihydrochloride and its analogue, Pyridoxine hydrochloride.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single high dose of a
substance.[8] The median lethal dose (LD50) is a common endpoint.[8]
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Table 1: Acute Toxicity Data

Compound Species Route LD50 Reference(s)
Pyridoxine

) Rat Oral 4,000 mg/kg [7]
hydrochloride
Pyridoxine

) Rat Intravenous 530 mg/kg 9]
hydrochloride

No specific LD50 data for Pyrithioxin dihydrochloride was identified in the public domain.

Acute oral toxicity is typically assessed in rodents (e.g., rats or mice) using a limit test or a full
dose-range study.[10][11][12] In a limit test, a single high dose (e.g., 2,000 or 5,000 mg/kg) is
administered to a small group of animals.[11] If no mortality is observed, the LD50 is
considered to be above this dose.[11] For a full study, graded doses are administered to
different groups of animals.[10] Observations include clinical signs of toxicity, body weight
changes, and mortality over a 14-day period.[11] At the end of the study, a gross necropsy is
performed on all animals.[10]

Start: Dose Administration
(Single Dose)

Observation Period (14 days)
- Clinical Signs
- Body Weight
- Mortality

.

Gross Necropsy

End: Data Analysis
(e.g., LD50 calculation)

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/15473987/
https://pubmed.ncbi.nlm.nih.gov/7140693/
https://www.benchchem.com/product/b1678531?utm_src=pdf-body
https://enamine.net/public/biology-services/Acute-toxicity-LD50-study.pdf
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.science.gov/topicpages/a/acute+toxicity+ld50
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://enamine.net/public/biology-services/Acute-toxicity-LD50-study.pdf
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://enamine.net/public/biology-services/Acute-toxicity-LD50-study.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: General workflow for an acute toxicity study.

Repeated-Dose Toxicity

Repeated-dose toxicity studies evaluate the effects of a substance following prolonged
administration. Key endpoints include the No-Observed-Adverse-Effect Level (NOAEL) and the
Lowest-Observed-Adverse-Effect Level (LOAEL).[13][14]

No specific NOAEL or LOAEL data for Pyrithioxin dihydrochloride from repeated-dose
studies were identified in the public domain. A review of chronic toxicity studies of Pyridoxine in
various animal species (rats, mice, dogs, monkeys) at doses up to 100 mg/kg/day for up to 106
days reported no clinical or pathological changes.[15]

These studies typically involve administering the test substance daily at three or more dose
levels to groups of rodents for 28 or 90 days.[13][16] A control group receives the vehicle only.
[13] In-life observations include clinical signs, body weight, food consumption, and detailed
clinical examinations. At the end of the treatment period, blood and urine samples are collected
for hematology, clinical chemistry, and urinalysis.[13] A full necropsy is performed, and organs
are weighed and examined microscopically.[13]

Genotoxicity

Genotoxicity assays are conducted to assess the potential of a substance to cause damage to
genetic material. A standard battery of tests is typically required.[17][18]

No specific genotoxicity data for Pyrithioxin dihydrochloride were identified in the public
domain.

A standard in vitro genotoxicity battery generally includes:

o Ames Test (Bacterial Reverse Mutation Assay - OECD 471): This test uses several strains of
Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and
frameshift mutations).[3][18][19]

 In vitro Micronucleus Test (OECD 487): This assay in mammalian cells detects both
clastogenicity (chromosome breakage) and aneugenicity (changes in chromosome number).
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[3][20]

e Invitro Mammalian Cell Gene Mutation Test (e.g., HPRT or MLA - OECD 476, 490): This test
detects gene mutations in mammalian cells.[17][20]

Positive results in in vitro assays usually trigger in vivo follow-up studies, such as the in vivo
micronucleus test in rodents (OECD 474).[3]

In Vitro Genotoxicity Battery

Ames Test In Vitro Micronucleus Test _| InVitro Mammalian Cell
(Gene Mutation) (Clastogenicity & Aneugenicity) Gene Mutation Test
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Caption: A standard genotoxicity testing strategy.

Carcinogenicity

Carcinogenicity studies are long-term bioassays designed to assess the tumor-forming
potential of a substance.[9]

No specific carcinogenicity data for Pyrithioxin dihydrochloride were identified in the public
domain. The National Toxicology Program (NTP) has not identified Pyridoxine hydrochloride as
a carcinogen.[21]

These studies are typically conducted in two rodent species (e.g., rats and mice) over the
majority of their lifespan (e.g., 2 years).[22] The test substance is administered daily in the diet
or by gavage.[23] Endpoints include survival, clinical signs, body weight, and the incidence and
type of tumors observed during gross and microscopic examination of tissues.[22][23]
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Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential effects of a substance
on fertility, pregnancy, and offspring development.[24][25]

No specific reproductive or developmental toxicity data for Pyrithioxin dihydrochloride were
identified in the public domain. Studies on the related compound, pyridostigmine bromide, in
rats did not show effects on male or female fertility.[26] At the highest doses, there was a slight
increase in delayed ossification and early resorption, which was considered secondary to
maternal toxicity.[26]

A standard set of studies includes:

 Fertility and Early Embryonic Development (Segment I): Male and female rodents are dosed
before mating, during mating, and up to implantation.[25][27]

o Embryo-Fetal Development (Segment Il): Pregnant animals (typically rats and rabbits) are
dosed during the period of organogenesis.[24][25][27] Fetuses are examined for external,
visceral, and skeletal abnormalities.[24]

» Pre- and Postnatal Development (Segment Ill): Pregnant and lactating females are dosed
from implantation through weaning.[25] The development and reproductive capacity of the
offspring are evaluated.[24]

Human Safety and Adverse Effects

The safety of Pyrithioxin dihydrochloride in humans has been evaluated in some clinical
contexts. However, there is a notable report of it inducing severe cholestatic hepatitis.[1]

The adverse effects of high-dose Pyridoxine are well-documented and primarily involve the
nervous system.

Table 2: Reported Adverse Effects in Humans
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Adverse Effect Compound Description Reference(s)
Severe Cholestatic Pyrithioxin A serious liver-related 1]
Hepatitis dihydrochloride adverse event.

Numbness, tingling,
and pain, particularly
in the extremities.
Sensory Neuropathy Pyridoxine Risk increases with [71[28][29]
high doses (e.g.,
>200-500 mg/day)

and long-term use.[28]

o o Increased sensitivity
Photosensitivity Pyridoxine ) ) [28][30]
of the skin to sunlight.

Nausea, stomach

Gastrointestinal S pain, and loss of
Pyridoxine ) ] [28][30]
Issues appetite at high
doses.
Conclusion

The available toxicological data for Pyrithioxin dihydrochloride is limited. Based on the
information available and data from its structural analogue, Pyridoxine hydrochloride, the
following conclusions can be drawn:

e Acute Toxicity: Likely to be low via the oral route, similar to Pyridoxine hydrochloride.

» Adverse Effects: The potential for severe cholestatic hepatitis with Pyrithioxin
dihydrochloride is a significant safety concern. High doses of the related compound,
Pyridoxine, are associated with sensory neuropathy.

» Data Gaps: There is a clear lack of specific data for Pyrithioxin dihydrochloride in the
areas of repeated-dose toxicity (NOAEL), genotoxicity, carcinogenicity, and reproductive and
developmental toxicity.
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For drug development professionals, these data gaps would need to be addressed through a
comprehensive non-clinical safety evaluation program compliant with current regulatory
guidelines before proceeding with extensive clinical development. The potential for
hepatotoxicity should be a key area of investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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